Zuclomiphene
Overview
Description
Mechanism of Action
Target of Action
Zuclomiphene, also known as clomiphene, primarily targets the estrogen receptors (ERs) located in various tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group .
Mode of Action
This compound interacts with its targets by occupying cell surface and intracellular estrogen receptors (ERs) for longer durations than estrogen . This interferes with receptor recycling, effectively depleting hypothalamic ERs and inhibiting normal estrogenic negative feedback . The impairment of the feedback signal results in increased pulsatile GnRH secretion from the hypothalamus and subsequent pituitary gonadotropin (FSH, LH) release . This leads to the growth of the ovarian follicle, followed by follicular rupture .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis . By inhibiting the negative feedback of estrogen at the hypothalamus, this compound increases the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH) . This leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum .
Pharmacokinetics
This compound is readily absorbed and undergoes hepatic metabolism . It undergoes enterohepatic recirculation and is primarily excreted in feces (42%) and urine (8%) . Some excretion may occur for up to 6 weeks after therapy is discontinued . The onset of action for ovulation is 5 to 10 days following the course of treatment, and the time to peak is approximately 6 hours . The effects are cumulative, and ovulation may occur in the cycle following the last treatment . The elimination half-life is approximately 5 days .
Result of Action
The molecular and cellular effects of this compound’s action result in the stimulation of ovulation . By increasing the release of gonadotropins, this compound promotes the growth and maturation of the ovarian follicle . This leads to ovulation and the subsequent development and function of the corpus luteum, thus potentially resulting in pregnancy .
Biochemical Analysis
Biochemical Properties
Zuclomiphene is described as mildly estrogenic . It is antigonadotropic due to activation of the estrogen receptor and reduces testosterone levels in men . It is also about five times more potent than enclomifene in inducing ovulation .
Cellular Effects
This compound exhibits equivalent dose-dependent inhibitory effects on basal and gonadotrophin-stimulated small and large ovine luteal cell progesterone secretion under all substrate conditions . Both cell types became more sensitive to clomiphene inhibition with increasing time in culture .
Molecular Mechanism
This compound is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It is antigonadotropic due to activation of the estrogen receptor and reduces testosterone levels in men .
Temporal Effects in Laboratory Settings
This compound showed a longer half-life compared to the (E)-isomer after both, oral and intravenous administrations . Several HPLC methods have been reported for the quantification of enclomiphene and this compound in blood samples from treated women using post-column photochemical derivatization and fluorescence detection .
Dosage Effects in Animal Models
The effects of enclomiphene and this compound on fertilization and early embryogenesis were assessed in 3200 embryos obtained from mouse oocytes fertilized in vivo and in vitro . The results showed that fertilization rates, blastocyst formation rates, and degeneration rates were all adversely affected in a dose-dependent fashion .
Metabolic Pathways
This compound is biotransformed to 22 metabolites . The phase I metabolic reactions include hydroxylation in different positions, N-oxidation, dehalogenation, carboxylation, hydrogenation, methoxylation, N-dealkylation and combinations of them . Most of the phase I metabolites underwent conjugation reaction to form the corresponding glucuro-conjugated mainly by UGT1A1, UGT1A3, UGT1A4, UGT2B7, UGT2B15 and UGT2B17 isoenzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clomifene involves the reaction of 2-chloro-1,2-diphenylethylene with 4-(2-chloro-1,2-diphenylethenyl)phenol in the presence of a base such as sodium hydride. This reaction forms the intermediate compound, which is then reacted with diethylamine to produce clomifene .
Industrial Production Methods: Industrial production of clomifene typically involves the use of acetic acid or trifluoroacetic acid as solvents to improve the yield and purity of the final product . The process is optimized to ensure a high percentage of the active trans-isomer, which is more effective in clinical applications .
Chemical Reactions Analysis
Types of Reactions: Clomifene undergoes various chemical reactions, including hydroxylation, N-oxidation, dehalogenation, carboxylation, hydrogenation, methoxylation, and N-dealkylation . These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by CYP3A4 and CYP2D6, typically in the presence of oxygen and NADPH.
N-oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Dehalogenation: Often carried out using reducing agents like zinc dust.
Carboxylation: Requires carbon dioxide and a suitable base.
Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium.
Methoxylation: Involves methanol and a strong acid like sulfuric acid.
N-dealkylation: Catalyzed by CYP3A4 and CYP2D6, often in the presence of oxygen and NADPH.
Major Products Formed: The major products formed from these reactions include various hydroxylated, N-oxidized, and dealkylated metabolites .
Scientific Research Applications
Clomifene has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of selective estrogen receptor modulators.
Biology: Investigated for its effects on gene expression and cellular signaling pathways.
Medicine: Widely used to induce ovulation in women with infertility issues.
Industry: Employed in the development of new fertility treatments and hormone therapies.
Comparison with Similar Compounds
Tamoxifen: Used primarily for the treatment of breast cancer.
Toremifene: Similar to tamoxifen, used in breast cancer treatment.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Enclomiphene: A purified isomer of clomifene, used in testosterone replacement therapy.
Clomifene’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRPKYJQBWNGO-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317947 | |
Record name | Zuclomiphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/ | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive. | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
15690-55-8, 911-45-5 | |
Record name | Zuclomiphene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15690-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclomiphene [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclomiphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomifene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOMIPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JU1DU3652 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 116.5-118 °C /CITRATE/ | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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